3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde
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Overview
Description
3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C7H3Br2FO2 . It is a derivative of benzaldehyde, characterized by the presence of bromine, fluorine, and hydroxyl functional groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde typically involves the bromination of 4-fluoro-2-hydroxybenzaldehyde. The process can be carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a solvent-free continuous pipeline reaction device. This method involves the use of p-cresol and bromine as raw materials, followed by hydrolysis under controlled low and high-temperature stages. This approach minimizes environmental pollution and enhances safety by avoiding the use of solvents .
Chemical Reactions Analysis
Types of Reactions: 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 3,5-dibromo-4-fluoro-2-hydroxybenzoic acid.
Reduction: Formation of 3,5-dibromo-4-fluoro-2-hydroxybenzyl alcohol.
Scientific Research Applications
Chemistry: 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde is used as a building block in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and agrochemicals .
Biology and Medicine: This compound serves as an intermediate in the synthesis of various biologically active molecules, including antimicrobial and anticancer agents. It is also used in the development of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is employed in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of high-performance materials .
Mechanism of Action
The mechanism of action of 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The bromine and fluorine atoms enhance the compound’s reactivity and specificity towards certain molecular targets .
Comparison with Similar Compounds
- 3,5-dibromo-4-hydroxybenzaldehyde
- 3,5-dibromo-2-fluorobenzaldehyde
- 3-bromo-4-hydroxybenzaldehyde
Comparison: 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties compared to its analogs. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in medicinal chemistry .
Properties
CAS No. |
886493-33-0 |
---|---|
Molecular Formula |
C7H3Br2FO2 |
Molecular Weight |
297.9 |
Purity |
95 |
Origin of Product |
United States |
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